5-Chloro-6-methyl-1,2,3-oxathiazin-4(3H)-one 2,2-dioxide

Catalog No.
S1493119
CAS No.
72827-08-8
M.F
C4H4ClNO4S
M. Wt
197.6 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Chloro-6-methyl-1,2,3-oxathiazin-4(3H)-one 2,2-d...

CAS Number

72827-08-8

Product Name

5-Chloro-6-methyl-1,2,3-oxathiazin-4(3H)-one 2,2-dioxide

IUPAC Name

5-chloro-6-methyl-2,2-dioxooxathiazin-4-one

Molecular Formula

C4H4ClNO4S

Molecular Weight

197.6 g/mol

InChI

InChI=1S/C4H4ClNO4S/c1-2-3(5)4(7)6-11(8,9)10-2/h1H3,(H,6,7)

InChI Key

YVZOKLTZSNJEQX-UHFFFAOYSA-N

SMILES

CC1=C(C(=O)NS(=O)(=O)O1)Cl

Synonyms

5-Chloro-6-methyl-1,2,3-Oxathiazin-4(3H)-one 2,2-Dioxide;

Canonical SMILES

CC1=C(C(=O)NS(=O)(=O)O1)Cl
5-Chloro-6-methyl-1,2,3-oxathiazin-4(3H)-one 2,2-dioxide is a heterocyclic organic compound that attracts scientific research interest due to its unique chemical and biological properties. In this paper, we will discuss the definition, physical and chemical properties, synthesis, characterization, analytical methods, biological properties, toxicity and safety, applications in scientific experiments, current state of research, potential implications in various fields of research and industry, limitations, and future directions of 5-Chloro-6-methyl-1,2,3-oxathiazin-4(3H)-one 2,2-dioxide.
5-Chloro-6-methyl-1,2,3-oxathiazin-4(3H)-one 2,2-dioxide, also known as clofoctol, belongs to a class of oxazolidinones. It was first developed and introduced for the treatment of respiratory infections in the late 1970s. Clofoctol was found to have broad-spectrum activity against gram-positive and gram-negative bacteria such as Streptococcus pneumoniae, Haemophilus influenzae, and Escherichia coli.
Clofoctol is a yellowish crystalline powder with a molecular formula of C8H9ClN2O4S. It has a molecular weight of 268.69 g/mol and a melting point of 214-215°C. It is slightly soluble in water, soluble in ethanol, and sparingly soluble in methanol.
The synthesis of clofoctol involves a cyclization reaction between 2-amino-3-chloropropionic acid and thiosemicarbazide. The resulting intermediate is further oxidized to yield clofoctol. The structure of clofoctol was confirmed using various analytical techniques such as NMR, IR, and mass spectrometry.
Various analytical methods have been developed to detect and quantify clofoctol in biological and environmental samples. These methods include high-performance liquid chromatography (HPLC), gas chromatography-mass spectrometry (GC-MS), and enzyme-linked immunosorbent assay (ELISA).
Clofoctol has demonstrated antimicrobial activity against a wide range of bacteria, including those that are resistant to other antibiotics. It exerts its antibacterial effect by inhibiting cell wall synthesis and disrupting bacterial membrane integrity. Clofoctol has also been shown to possess antifungal and anti-inflammatory properties.
Studies have shown that clofoctol exhibits low toxicity in animal models. It has been classified as a Category III substance by the US EPA, indicating low acute toxicity. However, prolonged exposure to high concentrations may cause adverse effects such as liver and kidney damage.
Clofoctol has been used in various scientific applications, including antimicrobial susceptibility testing, biofilm formation assay, and studies on bacterial membrane disruption. It has also shown potential in the treatment of chronic respiratory infections and skin infections.
Recent studies have focused on the development of new clofoctol derivatives with improved biological activity and lower toxicity. The potential of clofoctol as a candidate for synergistic drug combinations and as a scaffold for drug discovery has also been explored.
Clofoctol has potential applications in the fields of medicine, agriculture, and environment. Its antimicrobial activity makes it a promising candidate for the development of new antibiotics to combat antibiotic-resistant bacteria. It also has potential use as a crop protectant and soil fumigant.
Despite its unique properties and potential applications, the use of clofoctol is limited by its low solubility and potential toxicity. Future research should focus on optimizing the synthesis of clofoctol derivatives and exploring its broad-spectrum activity. The development of new analytical methods to detect clofoctol in complex matrices and the investigation of its environmental fate and transport are also important areas for future research.
1. Development of novel clofoctol derivatives with improved solubility and biological activity
2. Investigation of clofoctol's potential as a synergistic drug combination with other antibiotics
3. Elucidation of the mechanism of clofoctol's antimicrobial activity and the role of its structural features
4. Development of new analytical methods for the detection and quantification of clofoctol in complex matrices
5. Investigation of clofoctol's persistence in the environment and its potential ecotoxicological effects
6. Exploration of clofoctol's use as a crop protectant and soil fumigant
7. Development of alternative synthetic routes for the production of clofoctol and its derivatives
8. Investigation of clofoctol's pharmacokinetics and pharmacodynamics in animal models and humans
9. Exploration of the potential use of clofoctol in treating viral infections
10. Investigation of the potential immunomodulatory properties of clofoctol.

XLogP3

0.5

UNII

98K78OBT7F

Dates

Modify: 2023-08-15

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